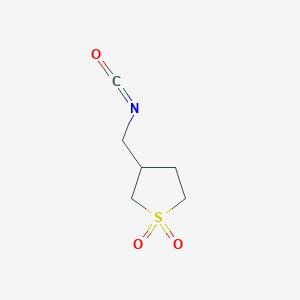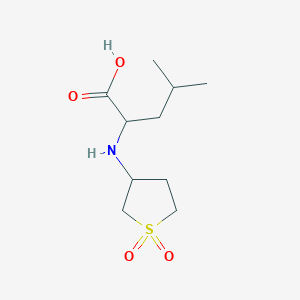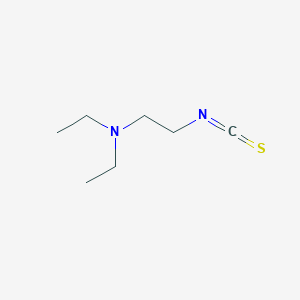
1-甲基-1H-咪唑-5-羧酸
描述
1-Methyl-1H-imidazole-5-carboxylic acid is a derivative of imidazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidase .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazole-5-carboxylic acid is C5H6N2O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Compound 4 was obtained using a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate (4a) by (bromomethyl)benzene in DMF at room temperature under basic conditions and subsequent hydrolysis of esters .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazole-5-carboxylic acid has a molecular weight of 126.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 126.042927438 g/mol .科学研究应用
Angiotensin II Receptor Antagonists
研究表明,某些与1-甲基-1H-咪唑-5-羧酸密切相关的咪唑-5-羧酸衍生物,具有强大的结合亚叶酸II(AII)受体的亲和力。这些化合物,特别是4-(1-羟基烷基)-咪唑衍生物,有效抑制AII诱导的升压反应,表明在高血压治疗中可能有应用(Yanagisawa et al., 1996)。
结构化学和结晶
对1-甲基-4-硝基-1H-咪唑-2-羧酸的研究,这是1-甲基-1H-咪唑-5-羧酸的一种变体,揭示了其结构化学的见解。它以二水合物的形式结晶,形成一个扁平的分子,通过氢键连接成三维网络(Wu et al., 2005)。
烷基化反应
对咪唑-4(5)-羧酸衍生物的烷基化反应进行了研究,包括那些类似于1-甲基-1H-咪唑-5-羧酸的化合物,揭示了这些反应产生各种异构体和衍生物。这些研究有助于理解这些化合物在有机合成中的化学行为和潜在应用(Dumpis et al., 2003)。
β-葡萄糖醛酸酶抑制活性
对与1-甲基-1H-咪唑-5-羧酸相关的咪唑衍生物进行了β-葡萄糖醛酸酶抑制活性评估。这些研究表明在开发针对特定酶途径的新药物方面可能有应用(Salar et al., 2017)。
作用机制
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s worth noting that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
安全和危害
未来方向
In the adrenocortex, 11β-hydroxylase is a key enzyme in the biosynthesis of cortisol and aldosterone. This enzyme can be overexpressed in adrenocortical carcinomas, which secrete excessive amounts of catecholamines and cortical hormone . This suggests potential future directions for research into the role of 1-methyl-1H-imidazole-5-carboxylic acid in these processes.
属性
IUPAC Name |
3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVTDUVXFSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378506 | |
| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41806-40-0 | |
| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?
A1: Functionalization at the C-2 position of 1-methyl-1H-imidazole-5-carboxylic acid allows for the introduction of various substituents. This is significant because it enables the synthesis of a diverse library of compounds with potentially different biological activities and physicochemical properties. By modifying the substituent at the C-2 position, researchers can explore structure-activity relationships and potentially identify compounds with improved potency, selectivity, or other desirable characteristics. [, ]
Q2: What are the key synthetic methods employed in the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?
A2: The research highlights two primary methods for functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position:
- Bromine-lithium exchange: This method utilizes t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a starting material. The bromine atom at the C-2 position is selectively replaced with lithium, generating a reactive intermediate that can be subsequently reacted with various electrophiles to introduce desired substituents. []
- Palladium-catalyzed coupling: This approach leverages palladium catalysts to facilitate the coupling of the C-2 position with a variety of coupling partners, including organoboron reagents (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), and others. This method offers a versatile route for introducing diverse substituents with high efficiency and selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)






